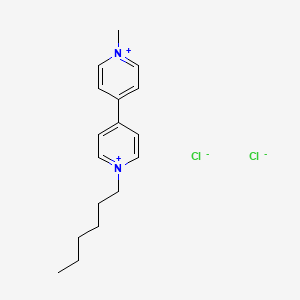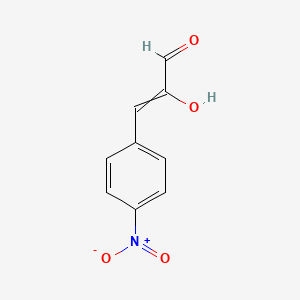
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal is an organic compound with the molecular formula C9H7NO4 It is characterized by the presence of a hydroxyl group, a nitrophenyl group, and an enal (a compound containing both an alkene and an aldehyde group)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-nitrophenyl)prop-2-enal typically involves the condensation of 4-nitrobenzaldehyde with a suitable precursor under basic conditions. One common method is the Knoevenagel condensation, where 4-nitrobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine. The reaction is usually carried out in ethanol and requires refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-3-(4-nitrophenyl)prop-2-enoic acid.
Reduction: 2-Hydroxy-3-(4-aminophenyl)prop-2-enal.
Substitution: Various esters or ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-3-(4-nitrophenyl)prop-2-enal exerts its effects is primarily through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological activities. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxy-2-methoxyphenyl)prop-2-enal: Similar structure but with a methoxy group instead of a nitro group.
2-Cyano-3-(4-nitrophenyl)prop-2-enal: Contains a cyano group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-3-(4-nitrophenyl)prop-2-enal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a hydroxyl and a nitro group allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
116204-36-5 |
|---|---|
Fórmula molecular |
C9H7NO4 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-hydroxy-3-(4-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7NO4/c11-6-9(12)5-7-1-3-8(4-2-7)10(13)14/h1-6,12H |
Clave InChI |
VKDMHVGBEQABHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C(C=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



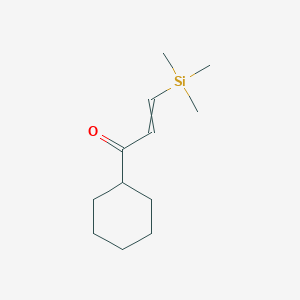
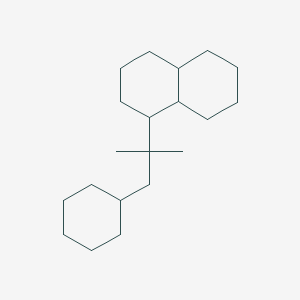
![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
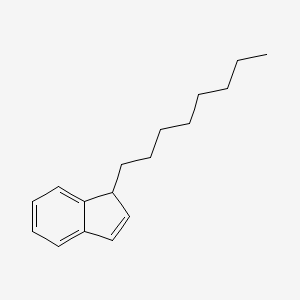
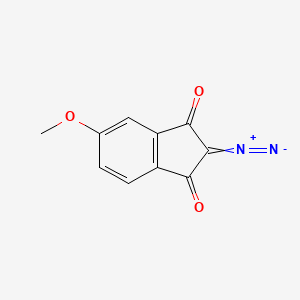
![Bicyclo[3.1.1]heptane, 1-bromo-](/img/structure/B14312548.png)
![N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide](/img/structure/B14312549.png)
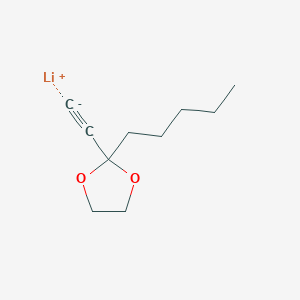
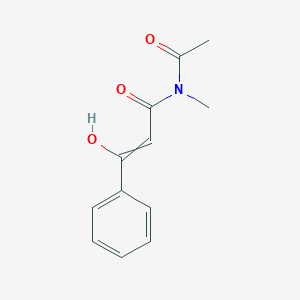
![2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol](/img/structure/B14312568.png)
![4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14312574.png)

